Barium bis(hydroxyacetate)

Description

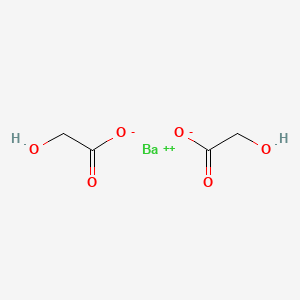

Barium bis(hydroxyacetate) is a barium salt derived from hydroxyacetic acid (glycolic acid). Its molecular formula is Ba(C₂H₃O₃)₂, corresponding to a structure where the barium ion (Ba²⁺) is coordinated with two hydroxyacetate ligands. Hydroxyacetate (CH₂(OH)COO⁻) contains both a hydroxyl (-OH) and a carboxylate (-COO⁻) group, which may influence the compound’s solubility, stability, and reactivity.

Potential applications include use as a precursor in organic synthesis, a catalyst in esterification reactions, or a stabilizer in polymer chemistry. However, barium compounds are generally toxic, necessitating strict safety protocols during handling .

Properties

CAS No. |

71411-72-8 |

|---|---|

Molecular Formula |

C4H6BaO6 |

Molecular Weight |

287.41 g/mol |

IUPAC Name |

barium(2+);2-hydroxyacetate |

InChI |

InChI=1S/2C2H4O3.Ba/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

YIGIVHRFZMLNRO-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium bis(hydroxyacetate) can be synthesized through the reaction of barium hydroxide with hydroxyacetic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then hydroxyacetic acid is added slowly with constant stirring. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating. The resulting solution is then evaporated to obtain barium bis(hydroxyacetate) crystals.

Industrial Production Methods

In industrial settings, the production of barium bis(hydroxyacetate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade barium hydroxide and hydroxyacetic acid. The reaction is carried out in large reactors with efficient mixing and temperature control systems. The product is then purified through crystallization and drying processes to obtain high-purity barium bis(hydroxyacetate).

Chemical Reactions Analysis

Types of Reactions

Barium bis(hydroxyacetate) undergoes various chemical reactions, including:

Oxidation: The hydroxyacetate ligands can be oxidized to form corresponding carboxylate compounds.

Reduction: Under specific conditions, the compound can undergo reduction reactions, although these are less common.

Substitution: The hydroxyacetate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyacetate ligands.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution Reagents: Various organic acids or bases can be used to substitute the hydroxyacetate ligands.

Major Products Formed

Oxidation: Barium acetate and other carboxylate compounds.

Reduction: Reduced forms of the hydroxyacetate ligands.

Substitution: Barium salts of the substituting ligands.

Scientific Research Applications

Barium bis(hydroxyacetate) has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical synthesis processes and as a precursor for other barium compounds.

Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.

Medicine: Explored for its potential use in medical imaging and diagnostic applications due to its barium content.

Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of barium bis(hydroxyacetate) involves the interaction of barium ions with various molecular targets. In biological systems, barium ions can interact with cellular components, affecting ion channels and cellular signaling pathways. The hydroxyacetate ligands can also participate in biochemical reactions, influencing metabolic processes.

Comparison with Similar Compounds

Key Findings:

Solubility Trends: Barium acetate and chloride exhibit high water solubility due to ionic character, whereas barium bis(2-ethylhexanoate) is organic-soluble due to hydrophobic ligands . Barium bis(hydroxyacetate) likely has intermediate solubility, influenced by hydroxyl groups that promote partial hydrophilicity.

Structural Influence :

- Hydroxyacetate ligands introduce hydrogen-bonding capability, which may enhance stability in aqueous environments but increase hygroscopicity compared to acetate or chloride salts.

Toxicity and Safety :

- All barium compounds require precautions such as gloves, eye protection, and ventilation due to systemic toxicity .

Functional Applications: Barium bis(2-ethylhexanoate) is used in polymer stabilization, while barium acetate serves as a laboratory reagent. Barium bis(hydroxyacetate) may fill niche roles in biodegradable polymers or green chemistry due to its hydroxyl-rich structure .

Biological Activity

Barium bis(hydroxyacetate) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Barium bis(hydroxyacetate) is a barium salt of hydroxyacetic acid, characterized by the presence of two hydroxyacetate groups coordinated to a barium ion. The chemical formula can be represented as . Its solubility and stability in various pH environments make it a candidate for biological applications.

Biological Activity Overview

The biological activity of barium bis(hydroxyacetate) can be summarized in the following key areas:

- Cytotoxicity : Studies have shown that barium bis(hydroxyacetate) exhibits cytotoxic effects on various cancer cell lines. The mechanism often involves induction of apoptosis and disruption of cellular homeostasis.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify these effects.

- Cellular Mechanisms : The compound may influence cellular signaling pathways, particularly those involved in apoptosis and inflammation.

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of barium bis(hydroxyacetate) on different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 12 | Disruption of mitochondrial function |

| A549 (Lung) | 18 | Inhibition of cell proliferation |

Table 1: Cytotoxic effects of Barium bis(hydroxyacetate) on various cancer cell lines.

The mechanisms through which barium bis(hydroxyacetate) exerts its biological effects include:

- Apoptosis Induction : Barium bis(hydroxyacetate) has been shown to activate caspase pathways leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 in treated cells.

- Oxidative Stress : The compound may increase reactive oxygen species (ROS) production, contributing to cellular damage and apoptosis. This oxidative stress is a common pathway for many cytotoxic agents.

- Cell Cycle Arrest : Observations indicate that treatment with barium bis(hydroxyacetate) can lead to cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation.

Case Studies

- Study on HeLa Cells : In vitro studies demonstrated that treatment with barium bis(hydroxyacetate) resulted in significant cytotoxicity at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.

- Antimicrobial Activity Against E. coli : An investigation into the antimicrobial properties revealed that barium bis(hydroxyacetate) exhibited inhibitory effects on E. coli growth, with an MIC (Minimum Inhibitory Concentration) value determined at 20 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.